molecular formula C10H19O4P B12850922 (Z)-3,7-Dimethylocta-2,6-dien-1-yl dihydrogen phosphate

(Z)-3,7-Dimethylocta-2,6-dien-1-yl dihydrogen phosphate

Cat. No.: B12850922
M. Wt: 234.23 g/mol
InChI Key: FFOWJDCTFSWUMJ-YFHOEESVSA-N
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Description

(Z)-3,7-Dimethylocta-2,6-dien-1-yl dihydrogen phosphate is an organophosphate compound that features a phosphate group attached to a terpenoid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3,7-Dimethylocta-2,6-dien-1-yl dihydrogen phosphate typically involves the phosphorylation of (Z)-3,7-Dimethylocta-2,6-dien-1-ol. This can be achieved using reagents such as phosphorus oxychloride or phosphorus trichloride in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(Z)-3,7-Dimethylocta-2,6-dien-1-yl dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

    Hydrolysis: In the presence of water, the phosphate group can be hydrolyzed, leading to the formation of (Z)-3,7-Dimethylocta-2,6-dien-1-ol and phosphoric acid.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products

    Oxidation: Higher oxidation state phosphates.

    Hydrolysis: (Z)-3,7-Dimethylocta-2,6-dien-1-ol and phosphoric acid.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

(Z)-3,7-Dimethylocta-2,6-dien-1-yl dihydrogen phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.

    Biology: Studied for its potential role in biological systems, including enzyme inhibition and signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-3,7-Dimethylocta-2,6-dien-1-yl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the terpenoid backbone may interact with lipid membranes, affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3,7-Dimethylocta-2,6-dien-1-yl phosphate
  • (Z)-3,7-Dimethylocta-2,6-dien-1-yl hydrogen phosphate
  • (Z)-3,7-Dimethylocta-2,6-dien-1-yl diphosphate

Uniqueness

(Z)-3,7-Dimethylocta-2,6-dien-1-yl dihydrogen phosphate is unique due to its specific structural configuration and the presence of a dihydrogen phosphate group. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H19O4P

Molecular Weight

234.23 g/mol

IUPAC Name

[(2Z)-3,7-dimethylocta-2,6-dienyl] dihydrogen phosphate

InChI

InChI=1S/C10H19O4P/c1-9(2)5-4-6-10(3)7-8-14-15(11,12)13/h5,7H,4,6,8H2,1-3H3,(H2,11,12,13)/b10-7-

InChI Key

FFOWJDCTFSWUMJ-YFHOEESVSA-N

Isomeric SMILES

CC(=CCC/C(=C\COP(=O)(O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCOP(=O)(O)O)C)C

Origin of Product

United States

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